molecular formula C16H16N2O2 B12167563 1-(morpholinomethyl)benzo[cd]indol-2(1H)-one

1-(morpholinomethyl)benzo[cd]indol-2(1H)-one

Cat. No.: B12167563
M. Wt: 268.31 g/mol
InChI Key: JRNYKHKZLUNLKC-UHFFFAOYSA-N
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Description

1-(Morpholinomethyl)benzo[cd]indol-2(1H)-one is a chemical compound belonging to the benzo[cd]indol-2(1H)-one family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholinomethyl)benzo[cd]indol-2(1H)-one typically involves a multi-step process. One common method includes the condensation of benzo[cd]indol-2(1H)-one with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholinomethyl)benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving protein-ligand interactions and enzyme inhibition.

    Medicine: It has shown promise as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(morpholinomethyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as bromodomains. These interactions can inhibit the activity of proteins involved in disease pathways, thereby exerting therapeutic effects. The compound’s ability to modulate protein function is attributed to its unique chemical structure, which allows it to bind selectively to target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholinomethyl)benzo[cd]indol-2(1H)-one is unique due to the presence of the morpholinomethyl group, which enhances its solubility, stability, and binding affinity to specific protein targets. This structural modification distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)benzo[cd]indol-2-one

InChI

InChI=1S/C16H16N2O2/c19-16-13-5-1-3-12-4-2-6-14(15(12)13)18(16)11-17-7-9-20-10-8-17/h1-6H,7-11H2

InChI Key

JRNYKHKZLUNLKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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